![molecular formula C23H26N4O5S B2767604 1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone CAS No. 556788-45-5](/img/structure/B2767604.png)
1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tubulin Polymerization Inhibition
Compounds similar to the one have been studied for their ability to inhibit tubulin polymerization. This is a crucial mechanism in the development of anticancer agents, as the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure suggests it may bind to the colchicine site of tubulin, interfering with microtubule dynamics, which is a promising strategy for cancer therapy.
Anticancer Activity
The structural features of this compound, particularly the presence of a 1,3,4-oxadiazol ring, indicate potential anticancer activity. By evaluating its effects on various cancer cell lines, researchers can determine its efficacy in inhibiting growth and inducing cell death. The compound’s ability to induce apoptosis and affect cell cycle phases could be further investigated to optimize its use as an anticancer agent .
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with its target at the molecular level. This compound’s design allows for the exploration of its binding affinity and mode of action within the binding sites of proteins, such as tubulin. Such studies can provide insights into the compound’s potential as a therapeutic agent and guide further structural modifications .
Pharmaceutical Testing
The compound can serve as a reference standard in pharmaceutical testing, where its purity, stability, and biological activity are assessed. High-quality reference standards are vital for ensuring the accuracy and reliability of pharmaceutical products .
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-29-18-13-16(14-19(30-2)21(18)31-3)22-24-25-23(32-22)33-15-20(28)27-11-9-26(10-12-27)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYYWJNDZXSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.